4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their versatile applications in various fields, including organic electronics, photochemistry, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the carbazole core. One common method for synthesizing carbazole derivatives is the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine with cyclohexanone, followed by acid-catalyzed rearrangement and ring-closing reactions . The nitro group is introduced through nitration reactions, and the sulfonamide group is added via sulfonation reactions .
Industrial Production Methods
Industrial production of carbazole derivatives often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures . The specific industrial methods for producing this compound may vary, but they generally follow similar principles of selective crystallization and purification.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components . The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: A simpler carbazole derivative with similar structural features.
4-(9H-Carbazol-9-yl)triphenylamine: Another carbazole derivative used in organic electronics.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Known for its applications in photoredox catalysis.
Uniqueness
4-Methyl-N-[2-(3-nitro-9H-carbazol-9-YL)-2-oxoethyl]benzene-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its nitro and sulfonamide groups provide versatility in chemical reactions and potential therapeutic applications .
Properties
CAS No. |
83277-38-7 |
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Molecular Formula |
C21H17N3O5S |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(3-nitrocarbazol-9-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H17N3O5S/c1-14-6-9-16(10-7-14)30(28,29)22-13-21(25)23-19-5-3-2-4-17(19)18-12-15(24(26)27)8-11-20(18)23/h2-12,22H,13H2,1H3 |
InChI Key |
MESGDNSKEYXBPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Origin of Product |
United States |
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